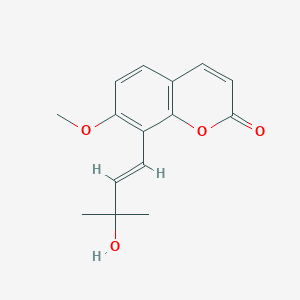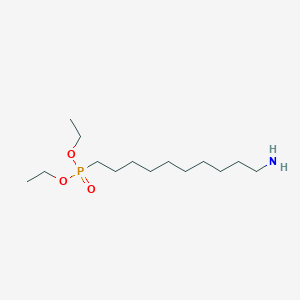
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions involving nitrophenyl and trifluoromethyl precursors . For example, one method involves the reduction of an aqueous-alcoholic solution of 4-nitrotoluene using zinc dust and ammonium chloride .Scientific Research Applications
Experimental and Theoretical Investigations
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole and similar compounds have been extensively studied for their structural and molecular properties. For instance, Evecen et al. (2016) investigated a related pyrazole compound through X-ray diffraction, IR, NMR, and density functional methods, highlighting its molecular geometry and vibrational frequencies, which are crucial for understanding the compound's behavior in various applications (Evecen et al., 2016).
Synthesis and Structural Analysis
In the field of synthesis, researchers have developed methods for creating pyrazole-based compounds with varying structures and properties. Mishra et al. (2014) synthesized pyrazole-based complexes of cobalt (II) and characterized them using methods like X-ray diffraction, indicating the versatility of pyrazole compounds in synthesizing complex materials (Mishra et al., 2014).
Applications in Corrosion Inhibition
Pyrazole derivatives have also shown promise in corrosion inhibition, particularly in the petroleum industry. Singh et al. (2020) explored the synthesis of pyrazole derivatives and their effectiveness in mitigating steel corrosion in acidic environments, showcasing the practical applications of these compounds in industrial settings (Singh et al., 2020).
Lithium-Ion Battery Technology
The role of pyrazole derivatives in lithium-ion battery technology has been explored, with specific focus on how these compounds can enhance the performance and longevity of batteries. For example, a study by von Aspern et al. (2020) on methylated pyrazole derivatives highlights their potential in improving the cycling performance of lithium-ion batteries (von Aspern et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O2/c12-10(13,14)8-5-9(11(15,16)17)19(18-8)6-1-3-7(4-2-6)20(21)22/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXXMHTSAVUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)



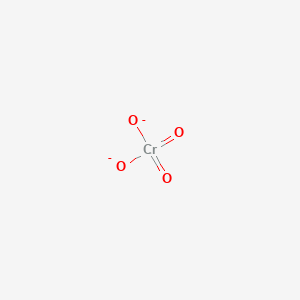


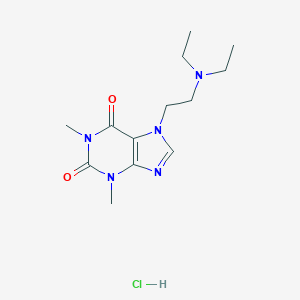
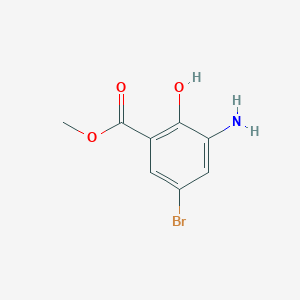
![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)

